

HPLC-DAD method for quantification of Cyanidin 3-Xyloside in fruit extracts.

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Compound of Interest

Compound Name: Cyanidin 3-Xyloside

Cat. No.: B11932047

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An HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection) method provides a reliable and accurate approach for the quantification of **Cyanidin 3-Xyloside** in fruit extracts. This application note details the protocol for sample preparation, chromatographic separation, and method validation.

Introduction

Cyanidin 3-Xyloside is an anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many fruits and vegetables. Interest in anthocyanins has grown due to their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate quantification of specific anthocyanins like **Cyanidin 3-Xyloside** in fruit extracts is crucial for quality control, product formulation, and research in food science and drug development. The HPLC-DAD method offers high selectivity and sensitivity for this purpose, allowing for the separation and quantification of individual anthocyanins from complex fruit matrices.

Principle

This method utilizes reverse-phase HPLC to separate compounds based on their polarity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Anthocyanins are extracted from the fruit matrix using an acidified solvent to ensure their stability in the flavylium cation form, which is the colored form. The extract is then injected into the HPLC system. A gradient elution, typically with acidified water and an organic solvent like methanol or acetonitrile, is employed to separate the different anthocyanins. The Diode-Array Detector

(DAD) measures the absorbance of the eluting compounds across a range of wavelengths, providing both quantitative data and UV-Vis spectral information for peak identification. Quantification is achieved by comparing the peak area of **Cyanidin 3-Xyloside** in the sample to a calibration curve generated from certified reference standards. The characteristic maximum absorbance for cyanidin glycosides is typically around 520 nm.^{[1][2]}

Apparatus and Materials

- Apparatus:
 - High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and Diode-Array Detector (DAD).
 - Analytical balance.
 - Homogenizer or blender.
 - Centrifuge.
 - Vortex mixer.
 - pH meter.
 - Ultrasonic bath.
 - Water purification system.
 - Syringe filters (0.2 or 0.45 µm, PTFE or PES).^{[3][4]}
 - Amber glass vials.
- Chemicals and Reagents:
 - **Cyanidin 3-Xyloside** certified reference standard.
 - Methanol (HPLC grade).
 - Acetonitrile (HPLC grade).

- Formic acid (ACS grade).
- Hydrochloric acid (HCl, ACS grade).
- Trifluoroacetic acid (TFA, HPLC grade).
- Ultrapure water.

Experimental Protocols

Standard Solution Preparation

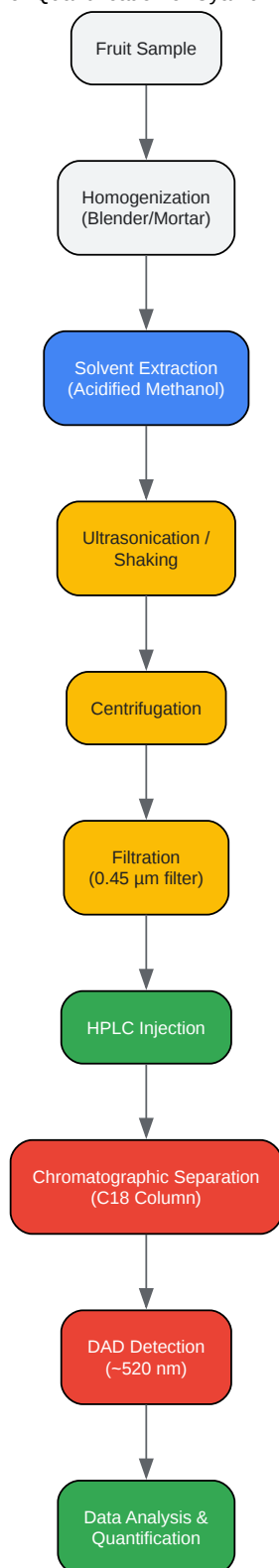
- Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of **Cyanidin 3-Xyloside** reference standard and dissolve it in a precise volume of acidified methanol (e.g., methanol with 0.1% HCl) in a volumetric flask. Store this solution at -20°C in an amber vial to prevent degradation.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase A to achieve a concentration range suitable for the calibration curve (e.g., 0.5, 1.0, 5.0, 10.0, 25.0, 50.0 µg/mL).^{[4][5]}

Sample Preparation (Fruit Extract)

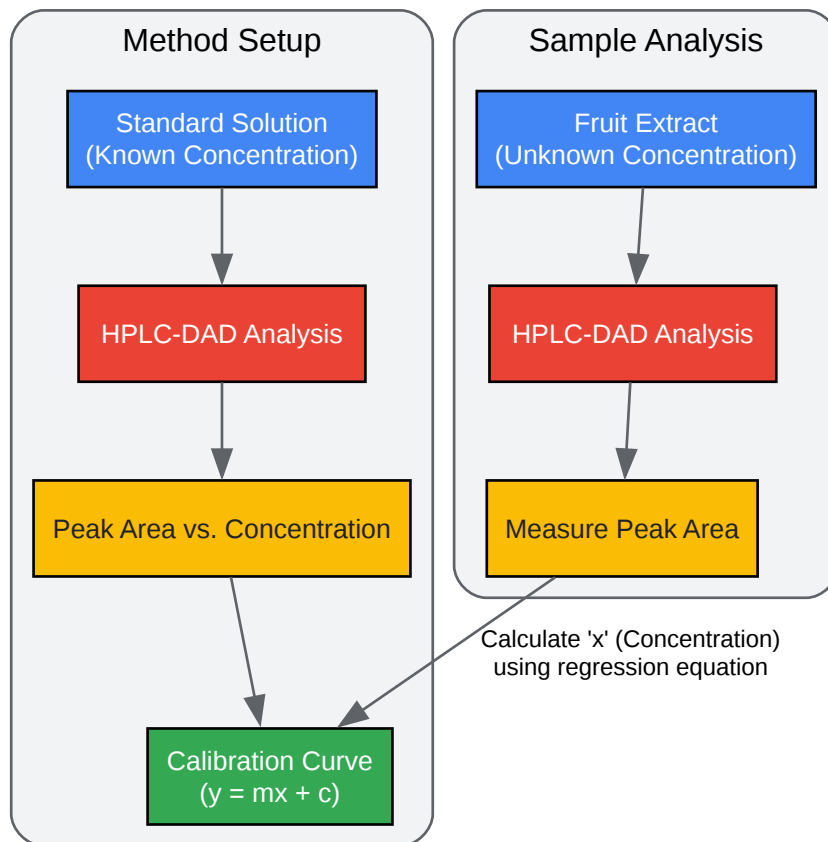
- Homogenization: Weigh a representative sample of fresh or freeze-dried fruit (e.g., 1-5 g).^[6] Homogenize the sample with a blender or mortar and pestle.
- Extraction: Transfer the homogenized sample to a conical flask. Add an appropriate volume of acidified solvent (e.g., 20 mL of Methanol/Water/HCl, 70:29:1 v/v/v).^[7] Using an acidified solvent is critical for stabilizing anthocyanins.^[8]
- Sonication/Agitation: Place the flask in an ultrasonic bath for 15-20 minutes or agitate on a shaker for 1-2 hours in the dark to maximize extraction efficiency.^[8]
- Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid fruit material.
- Collection: Carefully decant the supernatant into a clean collection tube.

- Re-extraction (Optional): To ensure complete extraction, the remaining pellet can be re-extracted with another portion of the acidified solvent, and the supernatants can be combined.
- Filtration: Filter the final extract through a 0.45 μm or 0.2 μm syringe filter into an amber HPLC vial to remove any remaining particulate matter before injection.[3]

Workflow for Quantification of Cyanidin 3-Xyloside



Logical Relationship of HPLC-DAD Quantification



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